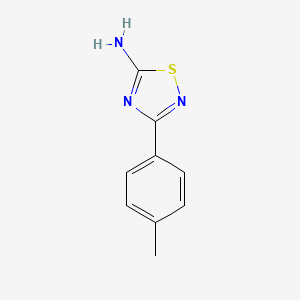

3-(4-甲基苯基)-1,2,4-噻二唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(4-Methylphenyl)-1,2,4-thiadiazol-5-amine” is a derivative of thiadiazole, which is a class of organic compounds that contain a ring made up of one sulfur atom, two nitrogen atoms, and two carbon atoms . It is also related to 5-Amino-3-(4-methylphenyl)pyrazole, which is used in laboratory chemicals .

Molecular Structure Analysis

The molecular structure of “3-(4-Methylphenyl)-1,2,4-thiadiazol-5-amine” can be determined using various spectroscopic techniques such as FT-IR, UV–Visible, 1H NMR, HRMS, and single-crystal X-ray diffraction .Chemical Reactions Analysis

Thiadiazole derivatives are known to react with a variety of compounds, releasing toxic gases. Reactions with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides can cause vigorous releases of heat .科学研究应用

杀菌剂和抗菌应用

Fan 等人(2010 年)进行的一项研究合成了含噻二唑的三唑噻二唑,并检查了它们的杀菌性能。这些化合物对各种真菌表现出范围广泛的生长抑制作用,表明它们具有作为杀菌剂先导化合物的潜力。具体而言,某些衍生物表现出广谱杀菌活性,对多种真菌物种具有有效浓度 (Fan 等人,2010)。

抗癌特性

Gür 等人(2020 年)对源自 5-取代-1,3,4-噻二唑-2-胺的席夫碱的研究突出了它们的 DNA 保护能力和显着的抗菌活性。有趣的是,特定的化合物对包括 PC-3 和 MDA-MB-231 在内的癌细胞系表现出细胞毒性作用,表明它们在癌症治疗中的潜力 (Gür 等人,2020)。

Sekhar 等人(2019 年)设计并合成了新型 5-苯基取代的 1,3,4-噻二唑-2-胺,对乳腺癌和正常人细胞系具有显着的体外抗肿瘤活性。一些化合物的抑制活性高于顺铂对照,表明它们有望作为抗癌剂 (Sekhar 等人,2019)。

结构和机理见解

Dani 等人(2013 年)专注于噻二唑-2-胺衍生物的合成、光谱、X 射线和 DFT 研究,揭示了对其分子结构和相互作用的详细见解。此类研究对于理解其生物活性的潜在机制至关重要 (Dani 等人,2013)。

新型合成方法

Kokovina 等人(2021 年)开发了一种合成 1,3,4-噻二唑-2-胺衍生物的新方法,提出了一种更有效且毒性更低的方法。本研究通过提供可促进这些化合物生产以用于进一步研究和应用的替代合成途径,为该领域做出了贡献 (Kokovina 等人,2021)。

安全和危害

The safety data sheet for a similar compound, “5-Amino-3-(4-methylphenyl)pyrazole”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

未来方向

Thiadiazole derivatives have been gaining attention in the field of medicinal chemistry due to their wide range of biological activities . Future research could focus on exploring the potential applications of “3-(4-Methylphenyl)-1,2,4-thiadiazol-5-amine” in pharmaceutical and agrochemical industries.

属性

IUPAC Name |

3-(4-methylphenyl)-1,2,4-thiadiazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-6-2-4-7(5-3-6)8-11-9(10)13-12-8/h2-5H,1H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWGQGWNNMMYIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588662 |

Source

|

| Record name | 3-(4-Methylphenyl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylphenyl)-1,2,4-thiadiazol-5-amine | |

CAS RN |

898651-92-8 |

Source

|

| Record name | 3-(4-Methylphenyl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Butyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1341252.png)

![N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1341318.png)